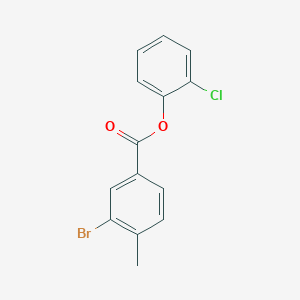

2-Chlorophenyl 3-bromo-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H10BrClO2 |

|---|---|

Molecular Weight |

325.58 g/mol |

IUPAC Name |

(2-chlorophenyl) 3-bromo-4-methylbenzoate |

InChI |

InChI=1S/C14H10BrClO2/c1-9-6-7-10(8-11(9)15)14(17)18-13-5-3-2-4-12(13)16/h2-8H,1H3 |

InChI Key |

ZSSUMJYDIJJBKC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of 2-Chlorophenyl 3-bromo-4-methylbenzoate

Technical Monograph: 2-Chlorophenyl 3-bromo-4-methylbenzoate

CAS: 496033-93-3 Formula: C₁₄H₁₀BrClO₂ Molecular Weight: 325.59 g/mol [1]

Executive Summary & Structural Significance

This compound is a highly specialized halogenated diaryl ester utilized primarily as a sophisticated building block in medicinal chemistry and agrochemical discovery.[1] Its value lies in its orthogonal reactivity profile :

-

The Aryl Bromide (C-Br): Positioned on the benzoate ring, this is a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid scaffold elaboration.[1]

-

The Ortho-Chlorophenol Moiety: The 2-chlorophenyl group acts as a steric shield and lipophilic modulator.[1] In prodrug design, this specific leaving group (2-chlorophenol, pKa ~8.[1]5) offers a tuned hydrolysis rate compared to unsubstituted phenols.[1]

-

The Ester Linker: Serves as a susceptible metabolic point or a transient linker in solid-phase synthesis.[1]

This guide dissects the structural conformation, validated synthesis protocols, and downstream utility of this compound, drawing on crystallographic homologs and standard organic practice.[1]

Structural Analysis & Conformational Dynamics

Understanding the 3D spatial arrangement is critical for binding affinity predictions in Structure-Activity Relationship (SAR) studies.[1]

Electronic and Steric Environment

The molecule features two benzene rings linked by an ester bridge.[1]

-

Ring A (Benzoate): The 3-bromo and 4-methyl substituents create a crowded environment.[1] The bromine atom exerts an inductive electron-withdrawing effect (-I), slightly activating the ester carbonyl, while the methyl group provides electron donation (+I) and lipophilicity.[1]

-

Ring B (Phenolic): The 2-chloro substituent is the defining feature.[1] Based on crystallographic data from the homologous 2-chlorophenyl 4-methylbenzoate, the carbonyl oxygen typically adopts an anti-conformation relative to the ortho-chloro atom to minimize dipole repulsion.[1]

Dihedral Twist

The steric bulk of the ortho-chloro group forces the phenolic ring to twist out of plane relative to the ester linkage.[1] This "twist" (typically 60–70°) disrupts conjugation between the oxygen lone pair and the phenolic ring, making the ester bond slightly more reactive to nucleophilic attack than planar esters.[1]

Table 1: Physicochemical Profile

| Property | Value (Calc/Exp) | Significance in Drug Design |

| LogP | ~4.8 | High lipophilicity; likely requires formulation aids (e.g., DMSO/Solutol) for bioassays.[1] |

| H-Bond Acceptors | 2 | The ester carbonyl and ether oxygen.[1] |

| H-Bond Donors | 0 | Lacks donors, improving membrane permeability.[1] |

| Rotatable Bonds | 3 | Limited flexibility due to steric locking by Br and Cl.[1] |

| Topological Polar Surface Area | 26.3 Ų | Good predictor for blood-brain barrier penetration.[1] |

Validated Synthesis Protocol

While catalog options exist, in-house synthesis is often required to introduce isotopic labels or specific halogen variations.[1] The most robust route is the Nucleophilic Acyl Substitution via an acid chloride intermediate.[1]

Retrosynthetic Logic

The molecule is disconnected at the ester bond, yielding two precursors:[1]

Step-by-Step Methodology

Reagents:

-

3-Bromo-4-methylbenzoic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) (1.5 eq)[1]

-

2-Chlorophenol (1.1 eq)[1]

-

Triethylamine (Et₃N) (2.0 eq) or Pyridine[1]

-

Dichloromethane (DCM) [Anhydrous][1]

Workflow:

-

Acid Chloride Formation:

-

Suspend 3-bromo-4-methylbenzoic acid in anhydrous DCM.

-

Add SOCl₂ dropwise with a catalytic amount of DMF.[1]

-

Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[1]

-

Critical Step: Evaporate excess SOCl₂ under vacuum to prevent side reactions with the phenol.[1] Redissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Esterification (Schotten-Baumann variant):

-

Workup & Purification:

-

Quench: Add water to hydrolyze unreacted acid chloride.[1]

-

Wash: Wash organic layer with 1M NaOH (removes unreacted 2-chlorophenol) and 1M HCl (removes amine salts).[1]

-

Dry/Concentrate: Dry over MgSO₄, filter, and concentrate.

-

Recrystallization: If solid, recrystallize from Ethanol/Hexane.[1] If oil, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).[1]

-

Visualizing the Chemical Logic

The following diagram illustrates the synthesis workflow and the downstream chemical versatility of the scaffold.

Figure 1: Synthesis workflow and divergent reactivity pathways for SAR exploration.[1]

Applications in Drug Discovery

The "Halogen Dance" in SAR

This molecule is a textbook example of using halogens to probe biological pockets:

-

Bromine (Acid Ring): Often used to fill hydrophobic pockets or participate in "halogen bonding" with backbone carbonyls of the target protein.[1]

-

Chlorine (Phenol Ring): The ortho-chloro group restricts rotation.[1] In biological assays, comparing this molecule to its des-chloro analog reveals if the "twisted" conformation is required for potency.[1]

Synthetic Utility (The Suzuki Handle)

The aryl bromide is the most valuable feature for library generation.[1] Using standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water), researchers can replace the bromine with various aryl or heteroaryl groups while leaving the ester intact.[1] This allows for the rapid synthesis of a library of Biaryl Esters .[1]

Reaction Scheme (Suzuki):

Safety & Handling

-

Hazards: The compound is likely a skin and eye irritant (H315, H319).[1][2] The precursor 2-chlorophenol is toxic and penetrative.[1]

-

Storage: Store in a cool, dry place. Esters can hydrolyze over long periods if exposed to moisture; keep desiccated.[1]

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

-

Gowda, B. T., et al. (2008).[1][3] 2-Chlorophenyl 4-methylbenzoate.[1] Acta Crystallographica Section E: Structure Reports Online.[1] (Provides homologous structural data for conformational analysis). Retrieved from [Link]

-

PubChem. (2025).[1][2] 3-Bromo-4-methylbenzoic acid (CID 82130).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 3-Bromo-4-methylbenzoic acid 2-chlorophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzoic acid 2-chlorophenyl ester, a halogenated aromatic ester, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, combining a substituted benzoic acid and a chlorophenol, offers a scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of bromine and chlorine atoms, along with the methyl group, allows for fine-tuning of the molecule's steric and electronic properties, which can influence its biological activity and material characteristics. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in research and drug development.

Nomenclature and Structure

The compound is systematically named 2-chlorophenyl 3-bromo-4-methylbenzoate . It is derived from the esterification of 3-bromo-4-methylbenzoic acid and 2-chlorophenol.

Synonyms:

-

This compound[1]

Chemical Structure:

Figure 2: A generalized workflow for the two-step synthesis of this compound.

Detailed Experimental Procedure

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

-

To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.2 eq).

-

A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is carefully added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-bromo-4-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a solution of 2-chlorophenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM, cooled in an ice bath (0 °C), is added a solution of the crude 3-bromo-4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Potential Applications in Research and Drug Development

While specific studies on the biological activity of this compound are not widely published, its structural motifs suggest several areas of potential interest for researchers.

-

Antimicrobial Agents: Halogenated aromatic compounds are known to exhibit antimicrobial properties. The presence of both bromine and chlorine in this molecule could confer activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibitors: The ester linkage and the substituted aromatic rings provide a scaffold that could be designed to interact with the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors.

-

Intermediate for Complex Molecules: This compound can serve as a versatile building block in organic synthesis. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build larger molecular architectures. The ester can be hydrolyzed to reveal the carboxylic acid for further functionalization.

-

Materials Science: Aromatic esters are often used in the development of liquid crystals, polymers, and other functional materials. The specific substitution pattern of this molecule could lead to materials with unique optical or thermal properties.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methyl group. ¹³C NMR would confirm the presence of all 14 carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹, and C-O stretching bands.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-bromo-4-methylbenzoic acid 2-chlorophenyl ester and its precursors. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reagents used in the synthesis, such as thionyl chloride and oxalyl chloride, are corrosive and moisture-sensitive and should be handled with extreme care.

Conclusion

3-Bromo-4-methylbenzoic acid 2-chlorophenyl ester is a compound with considerable potential for applications in both medicinal chemistry and materials science. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible target for research laboratories. While detailed experimental data on this specific molecule is currently limited, its structural features provide a strong rationale for its investigation as a scaffold for the development of new bioactive compounds and functional materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

- This compound. ECHEMI. [URL: https://www.echemi.com/products/496033-93-3.html]

Sources

Technical Safety & Handling Monograph: 2-Chlorophenyl 3-bromo-4-methylbenzoate

This guide serves as a Technical Safety & Handling Monograph for 2-Chlorophenyl 3-bromo-4-methylbenzoate .[1] Unlike a standard Safety Data Sheet (SDS) which often relies on generic templates, this document synthesizes predictive toxicology, structural reactivity analysis, and operational protocols specifically for research and development environments.

CAS Number: 496033-93-3 Formula: C₁₄H₁₀BrClO₂ Molecular Weight: 325.59 g/mol [1]

Chemical Identity & Structural Analysis[2][3][4][5]

Structural Reactivity Profile

This compound is an aryl benzoate ester .[1] Its safety profile is dictated by three core structural features:

-

The Ester Linkage: Susceptible to hydrolysis (chemical or enzymatic) yielding 3-bromo-4-methylbenzoic acid and 2-chlorophenol .[1]

-

Halogen Substituents (Cl, Br): Increase lipophilicity (LogP ~4.5–5.0 predicted), facilitating dermal absorption.[1] They also dictate the nature of combustion byproducts (acid gases).[1]

-

The 2-Chlorophenol Moiety: A "hidden" hazard.[1] While the intact ester is likely an irritant, the hydrolysis product (2-chlorophenol) is significantly more toxic and corrosive.

Physicochemical Properties (Predicted)

-

Physical State: Solid (crystalline powder).[1]

-

Melting Point: Predicted range 65–85 °C (Based on structural analogs like phenyl benzoates).[1]

-

Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO.[1]

-

Reactivity: Stable under anhydrous conditions.[1] Hydrolyzes in basic/acidic aqueous media.[1]

Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived via SAR - Structure-Activity Relationship):

-

Signal Word: WARNING

-

Eye Irritation: Category 2A (H319)[1]

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

Aquatic Toxicity: Acute Category 1 (Predicted due to chlorophenol release).[1]

Toxicological Mechanism

The primary acute risk is irritation of mucous membranes.[1] However, the secondary risk is the metabolic or environmental cleavage of the ester bond.[1]

-

Intact Molecule: Acts as a contact irritant.[1] The lipophilic nature allows it to penetrate the stratum corneum, causing dermatitis.[1]

-

Metabolic Activation: If ingested or absorbed, esterases may release 2-chlorophenol . 2-Chlorophenol is a known uncoupler of oxidative phosphorylation and a severe irritant.[1]

Diagram 1: Structural Reactivity & Hydrolysis Pathway This diagram illustrates the "break point" of the molecule and the resulting toxic byproducts.[1]

Caption: Hydrolysis pathway showing the release of the toxic 2-chlorophenol moiety upon metabolic or chemical breakdown.

Operational Safety in Synthesis

Handling Protocols

-

Moisture Control: Store under inert atmosphere (Nitrogen/Argon) if possible. Moisture promotes hydrolysis, slowly increasing the acidity and toxicity of the sample over time.[1]

-

Weighing: Use an anti-static weighing funnel. The powder may be electrostatic.[1]

-

Reaction Safety: When using this compound as an intermediate (e.g., in cross-coupling), ensure the reaction mixture is quenched carefully. Acidification of the quench can liberate free 2-chlorophenol if hydrolysis occurred.[1]

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Respiratory | N95 (minimum) or P100 | Prevents inhalation of dust which can hydrolyze on moist lung tissue. |

| Dermal (Hands) | Nitrile (Double gloving) | Standard nitrile (0.11 mm) provides splash protection.[1] For prolonged handling, use Laminate (Silver Shield) due to the penetrative nature of halogenated aromatics.[1] |

| Ocular | Chemical Goggles | Safety glasses are insufficient for powders that can sublime or drift.[1] |

| Engineering | Fume Hood (Class II) | Mandatory.[1] Do not handle on an open bench. |

Emergency Response Dynamics

Fire Fighting (The Halogen Factor)

This compound is not highly flammable but is combustible .[1]

-

Hazardous Combustion Products: Upon heating to decomposition, it releases Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Carbon Monoxide.[1]

-

Action: Firefighters must use SCBA. Water spray can be used to cool containers but contain runoff .[1] The runoff will be acidic and toxic to aquatic life.[1]

Accidental Release (Spill Management)

Do not use water for cleanup (avoids hydrolysis).[1]

Diagram 2: Emergency Spill Response Decision Tree

Caption: Decision logic for containing spills, prioritizing dry methods to prevent hydrolysis.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen.[1] Note to Physician: Monitor for delayed pulmonary edema if dust was inhaled, as HCl/HBr formation in lungs is possible.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption of the halogenated components).[1]

-

Eye Contact: Rinse cautiously for 15 minutes.[1][3][4] Lift eyelids.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of corrosive hydrolysis products).[1]

Regulatory & Transport Context

-

Transport (IATA/DOT):

-

Likely not regulated as Dangerous Goods for transport unless aquatic toxicity data proves Category 1.[1]

-

Recommendation: Ship as Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) if shipping large quantities (>5kg), referencing the chlorophenol potential.

-

-

TSCA (USA): Verify inventory status.[1] Likely "Research & Development (R&D) Exemption" only.

-

REACH (EU): Not registered.[1] Treat as a novel substance.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 100991320, Methyl 4-[(2-chlorophenyl)methyl]benzoate (Analogous Structure).[1] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2-Chlorophenyl 3-bromo-4-methylbenzoate from 3-bromo-4-methylbenzoic acid

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-Chlorophenyl 3-bromo-4-methylbenzoate , a specific aryl ester utilized as a fragment in biaryl cross-coupling and pharmacophore development.

The Chemical Challenge:

Synthesizing aryl esters (benzoates) from phenols is kinetically more difficult than synthesizing alkyl esters. Phenols are significantly less nucleophilic than aliphatic alcohols (

Selected Strategy: To ensure high conversion and reproducibility, this guide presents two distinct protocols:

-

Method A (Primary - Robust/Scale): Acid Chloride Activation via Thionyl Chloride (

) with Vilsmeier-Haack Catalysis. Best for gram-to-kilogram scale where yield is paramount. -

Method B (Secondary - Mild/Screening): Steglich Esterification (DCC/DMAP). Best for small-scale library synthesis or acid-sensitive substrates.

Retrosynthetic Analysis

The target molecule is disconnected at the ester linkage. The forward synthesis requires activating the acyl carbon of the benzoic acid to overcome the poor nucleophilicity of 2-chlorophenol.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aryl ester.

Method A: Acid Chloride Activation (Standard Protocol)

This is the preferred method for this specific substrate. The intermediate acid chloride is highly electrophilic, driving the reaction to completion despite the steric hindrance of the ortho-chlorophenol.

Mechanism: Vilsmeier-Haack Catalysis

We utilize N,N-Dimethylformamide (DMF) as a catalyst. DMF reacts with

Figure 2: Catalytic cycle of DMF in acid chloride formation. The regenerated DMF continues to activate thionyl chloride.

Experimental Protocol

Reagents:

-

3-Bromo-4-methylbenzoic acid (1.0 equiv)

-

Thionyl Chloride (

) (1.5 equiv) -

DMF (Dry) (0.05 equiv - 2 drops)

-

2-Chlorophenol (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) or Pyridine -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

), suspend 3-bromo-4-methylbenzoic acid (10 mmol, 2.15 g) in anhydrous DCM (20 mL). -

Add catalytic DMF (2 drops).

-

Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise at 0°C.

-

Allow to warm to room temperature (RT) and reflux for 2 hours.

-

Checkpoint: The solution should become clear, and gas evolution (

) should cease. -

Evaporation: Remove solvent and excess

under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/solid. Do not purify.

-

-

Coupling (Esterification):

-

Redissolve the crude acid chloride in anhydrous DCM (15 mL).

-

In a separate flask, dissolve 2-chlorophenol (11 mmol, 1.13 mL) and Triethylamine (15 mmol, 2.1 mL) in DCM (15 mL). Cool to 0°C.[1]

-

Slowly cannulate or drip the acid chloride solution into the phenol/base mixture over 15 minutes.

-

Why? Adding acid chloride to the base prevents high local concentrations of HCl, which could degrade the product or induce side reactions.

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

-

Workup:

-

Quench with water (20 mL).

-

Wash organic layer with 1M NaOH (2 x 20 mL) to remove unreacted phenol (critical step: phenol becomes water-soluble phenoxide).

-

Wash with 1M HCl (to remove amine salts) and Brine.

-

Dry over

, filter, and concentrate.

-

Method B: Steglich Esterification (Mild Alternative)

Use this method if the substrate contains acid-sensitive groups or if generating noxious

Mechanism: Nucleophilic Acyl Transfer

Direct reaction of DCC-activated acid with phenol is slow. DMAP (4-Dimethylaminopyridine) is mandatory here. It acts as a nucleophilic catalyst, attacking the O-acylisourea to form a reactive N-acylpyridinium species, which rapidly transfers the acyl group to the phenol.

Figure 3: The Steglich cycle. DMAP suppresses the formation of N-acylurea rearrangement byproducts.[2]

Experimental Protocol

Reagents:

-

3-Bromo-4-methylbenzoic acid (1.0 equiv)[3]

-

2-Chlorophenol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (0.1 equiv)

-

Solvent: DCM (Anhydrous)

Step-by-Step Procedure:

-

Dissolve the acid (10 mmol) and 2-chlorophenol (11 mmol) in anhydrous DCM (30 mL).

-

Add DMAP (1 mmol, 122 mg).

-

Cool reaction to 0°C.

-

Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise.

-

Observation: A white precipitate (DCU) will form almost immediately.

-

-

Stir at 0°C for 30 mins, then warm to RT and stir overnight.

-

Workup:

-

Filter off the precipitated DCU (using a sintered glass funnel).

-

Wash the filtrate with 0.5M HCl (to remove DMAP) and saturated

. -

Concentrate to yield crude product.

-

Purification & Analytical Data

Purification Strategy

Aryl esters are typically crystalline solids.

-

Recrystallization (Recommended): Dissolve crude solid in hot Ethanol or Ethanol/Water mixture. Cool slowly to 4°C. This effectively removes traces of phenol.

-

Flash Chromatography: If oil/gum is obtained.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexanes:Ethyl Acetate (95:5 gradient to 85:15).

-

Analytical Specifications (Expected)

| Parameter | Specification | Notes |

| Appearance | White to Off-white Crystalline Solid | |

| Rf Value | ~0.6 (Hexane/EtOAc 4:1) | Higher than acid (0.1) and phenol (0.4) |

| 1H NMR | Methyl group singlet | |

| 1H NMR | Aromatic region complex | |

| IR Spectrum | ~1735-1750 cm | Strong Ester C=O stretch |

References

-

Vilsmeier-Haack Activation Mechanism

-

Steglich Esterification & DMAP Role

-

Properties of 3-Bromo-4-methylbenzoic Acid

-

General Aryl Ester Synthesis Protocols

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. scribd.com [scribd.com]

- 3. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. iajpr.com [iajpr.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Note: Overcoming Steric and Electronic Deactivation in Phenolic Esterification

Executive Summary

The esterification of 2-chlorophenol with benzoic acid derivatives presents a dual synthetic challenge: electronic deactivation and steric hindrance . Unlike simple aliphatic alcohols, 2-chlorophenol possesses a lower pKa (~8.5) compared to phenol (~10), resulting in a less nucleophilic phenoxide species. Furthermore, the ortho-chloro substituent imposes significant steric shielding around the hydroxyl group, retarding nucleophilic attack on the carbonyl carbon.

This Application Note details two field-proven protocols to overcome these barriers:

-

The Robust Protocol (Acyl Chloride Method): Ideal for scale-up and non-acid-sensitive substrates, utilizing pyridine as a nucleophilic catalyst.

-

The Mild Protocol (Steglich Esterification): Designed for acid-sensitive substrates, utilizing DCC/DMAP coupling.

Mechanistic Insight & Challenge Analysis

The Nucleophilicity Deficit

Standard Fischer esterification (acid + alcohol

-

Electronic Effect: The electron-withdrawing inductive effect (-I) of the chlorine atom stabilizes the phenoxide anion, reducing its electron density availability for attack.

-

Steric Effect: The bulky chlorine atom at the ortho position creates a "gated" environment, physically blocking the trajectory of the incoming electrophile.

To drive this reaction, we must activate the electrophile (the benzoic acid) to a highly reactive species (Acid Chloride or O-Acylisourea) and activate the nucleophile (the phenol) using a base.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the necessity of activation.

Figure 1: Strategic pathways for phenolic esterification. Direct methods fail due to low nucleophilicity; activation via Acyl Chloride or Steglich coupling is required.

Protocol A: The Robust Method (Acyl Chloride)

Best For: Scale-up, substrates stable to HCl/SOCl₂, maximum yield. Mechanism: Formation of a highly reactive benzoyl chloride intermediate, followed by nucleophilic attack by the phenoxide, catalyzed by pyridine.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Benzoic Acid Derivative | 1.0 | Substrate (Electrophile source) |

| Thionyl Chloride ( | 1.5 - 2.0 | Chlorinating agent |

| 2-Chlorophenol | 1.1 | Nucleophile |

| Pyridine | 2.0 - 3.0 | Base (HCl scavenger) & Nucleophilic Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |

| DMF (Cat.) | 0.05 | Catalyst for acid chloride formation |

Step-by-Step Procedure

Step 1: Generation of Acid Chloride (In Situ)

-

In a flame-dried Round Bottom Flask (RBF) under inert atmosphere (

or Ar), dissolve Benzoic Acid (1.0 equiv) in anhydrous DCM (0.5 M concentration). -

Add catalytic DMF (2-3 drops) .

-

Add Thionyl Chloride (1.5 equiv) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and reflux for 1-2 hours until gas evolution (

) ceases.-

Checkpoint: Monitor by TLC (conversion of acid to non-polar spot) or consume immediately if volatile.

-

-

Optional: Evaporate excess

under reduced pressure if the acid chloride is stable, then re-dissolve in fresh DCM.

Step 2: Esterification

-

Cool the Acid Chloride solution to 0°C.

-

Add 2-Chlorophenol (1.1 equiv) .

-

Add Pyridine (2.5 equiv) dropwise. Caution: Exothermic reaction.

-

Note: The solution often turns yellow/orange due to the formation of the N-acylpyridinium intermediate.

-

-

Warm to RT and stir for 2–4 hours.

-

Monitoring: Check TLC for disappearance of 2-chlorophenol.

Step 3: Workup & Purification

-

Quench with 1M HCl (cold) to remove excess pyridine.

-

Extract organic layer with DCM (3x).

-

Wash combined organics with Sat.

(removes unreacted acid) and Brine . -

Dry over

, filter, and concentrate. -

Purification: Recrystallization (EtOH/Hexane) is often sufficient. If oil, use Flash Column Chromatography (Hexane/EtOAc 95:5).

Protocol B: The Mild Method (Steglich)

Best For: Acid-sensitive substrates, small-scale discovery chemistry. Mechanism: DCC activates the carboxylic acid; DMAP acts as an acyl-transfer catalyst to overcome the steric barrier of the phenol.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Benzoic Acid Derivative | 1.0 | Substrate |

| 2-Chlorophenol | 1.1 | Nucleophile |

| DCC (Dicyclohexylcarbodiimide) | 1.2 | Coupling Agent (Dehydrating) |

| DMAP (4-Dimethylaminopyridine) | 0.1 - 0.2 | Crucial Acyl-Transfer Catalyst |

| DCM (Anhydrous) | Solvent | 0.2 - 0.5 M |

Step-by-Step Procedure

-

Dissolution: In a dried flask under

, dissolve Benzoic Acid (1.0 equiv) and 2-Chlorophenol (1.1 equiv) in anhydrous DCM. -

Catalyst Addition: Add DMAP (10-20 mol%) .

-

Critical: Do not omit DMAP. Without it, the hindered phenol will not compete effectively with the N-acylurea rearrangement side reaction.

-

-

Coupling: Cool to 0°C. Add DCC (1.2 equiv) dissolved in a small amount of DCM dropwise.

-

Reaction: Warm to RT and stir overnight (12-18 hours).

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

-

-

Workup:

-

Filter off the DCU precipitate through a Celite pad.

-

Wash the filtrate with 0.5M HCl (removes DMAP), then Sat.

, then Brine .

-

-

Purification: Concentrate and purify via Column Chromatography.

-

Note: Traces of urea are difficult to remove; multiple columns or trituration with cold ether may be required.

-

Comparative Analysis & Troubleshooting

Method Selection Matrix

| Feature | Protocol A (Acyl Chloride) | Protocol B (Steglich) |

| Yield (Typical) | High (85-98%) | Moderate-Good (60-85%) |

| Steric Tolerance | Excellent (Driven by reactive intermediate) | Good (Dependent on DMAP load) |

| Atom Economy | Moderate (Loss of | Poor (Loss of heavy DCU) |

| Purification | Easy (Liquid/Liquid extraction) | Difficult (Urea removal) |

| Acid Sensitivity | Low (HCl generated) | High (Neutral conditions) |

Workflow Decision Tree

Figure 2: Decision logic for selecting the appropriate esterification protocol.

Troubleshooting Guide

-

Low Yield in Protocol B: Increase DMAP to 0.5 equiv. The steric bulk of 2-chlorophenol slows the attack on the O-acylisourea; more catalyst accelerates the transfer.

-

Stubborn Emulsions (Protocol A): If the basic wash creates an emulsion, the density of DCM/chlorophenol mixtures can be tricky. Add brine or switch to Ethyl Acetate for extraction.

-

Color Issues: 2-Chlorophenol derivatives can oxidize to colored quinones. Perform reactions under inert gas (

) and store products in the dark.

References

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition.[2] Retrieved from [Link]

-

EPA. (n.d.). Ambient Water Quality Criteria for 2-chlorophenol. (Provides pKa and physical property data). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification Mechanism and Protocols. Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). Preparation of S-2-halophenyl-2,1-benzothiazines (Example of 2-chlorophenol reactivity). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-Chlorophenyl 3-bromo-4-methylbenzoate esterification

The following guide is structured as a Technical Support Center for researchers. It addresses the specific challenges of esterifying electron-deficient phenols (like 2-Chlorophenol) with substituted benzoic acids.

Ticket ID: #EST-2CP-3B4M Topic: Improving Yield of 2-Chlorophenyl 3-bromo-4-methylbenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

📋 Executive Summary

User Issue: Low yield and difficult purification in the synthesis of this compound. Root Cause Analysis:

-

Nucleophilicity: 2-Chlorophenol is a poor nucleophile compared to aliphatic alcohols due to resonance delocalization and the electron-withdrawing chlorine atom (

). -

Method Mismatch: Standard Fischer esterification (acid + alcohol + acid catalyst) fails because the equilibrium is unfavorable for phenols.

-

Sterics: The ortho-chloro group on the phenol hinders nucleophilic attack.

Recommended Solution: Switch to Acyl Chloride Activation or Yamaguchi Esterification .[1] The direct condensation via acid chloride is the "Gold Standard" for this specific substrate class.

🛠️ Module 1: Method Selection Strategy

Why did my previous attempt fail?

For phenolic esters, the choice of coupling method is the primary determinant of yield.

| Method | Suitability for 2-Chlorophenol | Verdict |

| Fischer Esterification | 🔴 Critical Failure | Phenols are too acidic and poor nucleophiles to displace water effectively in equilibrium-driven reactions.[1] |

| Steglich (DCC/DMAP) | 🟡 Moderate | Works, but removing the urea byproduct (DCU) is difficult. Yields often stall at 60-70% for hindered phenols.[1] |

| Acyl Chloride (SOCl₂) | 🟢 Recommended | Converts the acid to a highly reactive electrophile. Irreversible reaction with base.[1] High yield. |

| Yamaguchi | 🟢 High Performance | Best for extremely sterically hindered substrates, but reagents are more expensive.[1] Use if Acyl Chloride fails.[1] |

📉 Decision Logic (Visualized)

Figure 1: Decision tree for selecting the optimal esterification pathway for phenolic substrates.

🧪 Module 2: The Protocol (Acyl Chloride Route)

This protocol is optimized for This compound . It uses Thionyl Chloride (

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert 3-bromo-4-methylbenzoic acid to 3-bromo-4-methylbenzoyl chloride.[1]

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Equip with a reflux condenser and a

drying tube (or -

Reagents:

-

Procedure:

-

Add acid and

to the flask. Add DMF.[1][2] -

Reflux at 75-80°C for 2–3 hours. The solution should turn clear.

-

Evaporation: Remove excess

under reduced pressure (rotary evaporator). -

Azeotrope: Add dry toluene (10 mL) and evaporate again to remove trace

.[1] Residual

-

Phase 2: Coupling (Esterification)

Objective: React the acid chloride with 2-chlorophenol.

-

Setup: Dissolve the crude acid chloride in dry Dichloromethane (DCM) or THF (0.2 M concentration). Cool to 0°C in an ice bath.

-

Reagents:

-

Procedure:

-

Add the 2-chlorophenol and base (

) to the cooled acid chloride solution. -

Add DMAP last.

-

Allow to warm to room temperature (RT) and stir for 6–12 hours.

-

Monitoring: Check TLC. The acid chloride spot (which hydrolyzes to acid on the plate) should disappear.

-

⚙️ Reaction Mechanism Workflow

Figure 2: Step-wise chemical transformation from benzoic acid precursor to the final phenolic ester.

🔧 Module 3: Troubleshooting & FAQs

Q1: I smell phenol in my purified product. How do I remove it?

Diagnosis: 2-Chlorophenol has a distinct, penetrating odor and is difficult to remove by simple evaporation due to its high boiling point (175°C).[1]

Fix: Capitalize on the acidity of the phenol (

-

Dissolve the crude reaction mixture in EtOAc or DCM.

-

Wash 1: 1M HCl (to remove Pyridine/TEA).

-

Wash 2 (Critical): Wash with cold 1M NaOH or 10%

.-

Why? This deprotonates the unreacted 2-chlorophenol into water-soluble 2-chlorophenoxide.

-

Caution: Do not let it sit in base for too long, or the ester will hydrolyze. Perform the wash quickly (1-2 mins) and separate immediately.

-

-

Wash 3: Brine. Dry over

.[1]

Q2: My yield is stuck at 40%. What is happening?

Diagnosis: Likely moisture contamination or "Base Poisoning."[1]

-

Moisture: If the reagents are wet, the acid chloride hydrolyzes back to the carboxylic acid.

-

Base Poisoning: If using TEA, the triethylammonium chloride salt can precipitate and coat the reagents. Fix:

-

Ensure all glassware is flame-dried.[1]

-

Use Pyridine as the solvent (or co-solvent) instead of TEA/DCM. Pyridine is a better solvent for the salts generated.

-

Add 0.1 equiv DMAP . DMAP forms a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by the hindered phenol than the acid chloride itself [1].

Q3: Can I use DCC (Steglich) instead?

Analysis: You can, but for 2-chlorophenol, the reaction is sluggish.[1] The intermediate O-acylisourea often rearranges to the unreactive N-acylurea byproduct before the slow phenol can attack. Recommendation: If you must use coupling agents, switch to EDC·HCl (water-soluble urea byproduct) and use high loading of DMAP (0.5 equiv) to outcompete the rearrangement [2].

📊 Data & Benchmarks

| Parameter | Standard Condition | Optimized Condition |

| Coupling Agent | DCC (Steglich) | Thionyl Chloride ( |

| Catalyst | DMAP (0.05 eq) | DMF (cat) + DMAP (0.1 eq) |

| Solvent | DCM | DCM or Toluene |

| Base | TEA | Pyridine (or TEA) |

| Typical Yield | 45-60% | 85-95% |

| Purification | Column Chromatography | Acid/Base Extraction |

📚 References

-

Yamaguchi Esterification Review : The role of DMAP and acyl chlorides in hindered ester synthesis. Frontiers in Chemistry.

-

Steglich Esterification Guide : Optimization of carbodiimide couplings. Royal Society of Chemistry.[1]

-

Phenolic Ester Synthesis : General protocols for activating benzoic acids. Organic Chemistry Portal.

-

2-Chlorophenol Properties : Reactivity and physical data. PubChem. [1]

Sources

purification of 2-Chlorophenyl 3-bromo-4-methylbenzoate by column chromatography

Technical Support Center: Purification of 2-Chlorophenyl 3-bromo-4-methylbenzoate

Executive Summary

This guide addresses the purification of This compound , an ester synthesized via condensation of 2-chlorophenol and 3-bromo-4-methylbenzoic acid.

While column chromatography is the standard purification method, this specific molecule presents a unique challenge: separating a moderately polar ester from a weakly acidic phenol (2-chlorophenol, pKa ~8.5) and a strongly acidic carboxylic acid (3-bromo-4-methylbenzoic acid, pKa ~4.0).

This document provides a self-validating workflow designed to maximize yield and purity, minimizing the common risks of hydrolysis on silica and co-elution.

Part 1: Pre-Purification Diagnostics (The "Go/No-Go" Phase)

Before packing a column, you must validate your separation method. Blindly running a column on this substrate often leads to "mixed fractions" or product decomposition.

Q: How do I determine if my ester is stable on silica gel?

A: Perform a 2D-TLC Stability Test. Silica gel is slightly acidic (pH ~5-6). Benzoate esters are generally stable, but the presence of electron-withdrawing groups (chlorine/bromine) can sensitize the ester bond to hydrolysis.

Protocol:

-

Spot your crude mixture on the bottom-left corner of a square TLC plate.

-

Run the plate in 10% EtOAc/Hexane.

-

Dry the plate, rotate it 90° counter-clockwise.

-

Run the plate again in the same solvent system.[1]

-

Interpretation: All stable compounds will align on a perfect diagonal (

). If you see off-diagonal spots, your ester is decomposing on the silica.-

Corrective Action: If decomposition occurs, add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica, or switch to neutral alumina.

-

Q: My TLC shows the ester and the phenol running very close together. How do I separate them?

A: Optimize the solvent selectivity, not just polarity. 2-chlorophenol is capable of hydrogen bonding, whereas your ester is not.

-

Standard System: Hexane/Ethyl Acetate (EtOAc) relies heavily on dipole interactions.

-

Optimized System: Hexane/Toluene or Hexane/Dichloromethane (DCM). Toluene interacts via

stacking with the aromatic rings, often pulling the chlorophenol away from the ester more effectively than EtOAc.

Target Rf Values:

| Compound | Approx. Rf (10% EtOAc/Hex) | Behavior on Silica |

|---|---|---|

| Target Ester | 0.50 - 0.60 | Moves freely; least polar. |

| 2-Chlorophenol | 0.35 - 0.45 | Trails ester; H-bonding slows it down. |

| Benzoic Acid | 0.05 - 0.10 | Streaks heavily; sticks to baseline. |

Part 2: The Purification Protocol

Step 1: Chemical "Pre-Purification" (Crucial)

Do not rely on the column to remove the unreacted carboxylic acid.[2] It will streak and contaminate your ester fractions.

-

Dissolve crude oil in EtOAc.

-

Wash 2x with saturated NaHCO₃ . This converts the 3-bromo-4-methylbenzoic acid into its water-soluble sodium salt.

-

Wash 1x with 1M NaOH (Rapid wash). This removes the unreacted 2-chlorophenol (phenoxide formation). Note: Do this quickly and with cold solutions to avoid hydrolyzing your product.

-

Dry organic layer over MgSO₄.

Step 2: Column Packing & Loading

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Loading Method: Dry Loading is mandatory.

-

Dissolve sample in minimum DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder.

-

Why? Liquid loading with DCM or EtOAc creates a "solvent plug" that broadens bands, causing the closely eluting phenol impurity to merge with your ester.

-

Step 3: Gradient Elution Strategy

Run a gradient to sharpen the peaks.

-

0 - 5 min: 100% Hexane (Flushes non-polar grease/impurities).

-

5 - 15 min: 0%

5% EtOAc/Hexane. -

15 - 30 min: Hold at 5% EtOAc (Elute the Ester).

-

30+ min: Flush with 20% EtOAc (Remove any remaining polar impurities).

Part 3: Troubleshooting & FAQs

Q: I see a "ghost peak" that keeps eluting in every fraction. What is it?

A: It is likely the 2-chlorophenol slowly leaching off the column. Phenols can "tail" significantly on silica.

-

Fix: If you skipped the NaOH wash in Step 1, you must restart or accept the loss. If you are already running the column, switch the solvent to DCM/Hexane (1:1) . DCM is better at solubilizing the phenol and tightening the band than Hexane/EtOAc.

Q: My product crystallized inside the column or the tip. What now?

A: This is "Solvent Trapping." Your ester is likely a solid with high solubility in DCM/EtOAc but low solubility in Hexane. As the Hexane-rich mobile phase hits the concentrated sample band, the product crashes out.

-

Fix: Immediately switch to a higher polarity (e.g., 10% EtOAc) to redissolve the plug. For future runs, reduce the loading factor (use more silica) or ensure the initial mobile phase has at least 1-2% DCM to maintain solubility.

Q: The NMR of my purified ester shows a broad singlet at ~5-6 ppm. Is this a byproduct?

A: This is likely Dichloromethane (DCM) trapped in the crystal lattice. Benzoate esters crystallize well and often trap chlorinated solvents.

-

Fix: Dry the solid under high vacuum (>0.1 mbar) at 40°C for 12 hours. If it persists, recrystallize from hot Ethanol or Hexane to displace the DCM.

Part 4: Visualization & Logic Flows

Workflow 1: Purification Decision Matrix

This diagram guides you through the critical decision-making process before and during purification.

Caption: Decision matrix for pre-column workup and stationary phase selection to prevent co-elution and hydrolysis.

Workflow 2: Elution Profile & Component Separation

This diagram visualizes the expected separation on the column.[3]

Caption: Theoretical elution order on Silica Gel 60 using Hexane/Ethyl Acetate gradient.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.

-

Teledyne ISCO. (2023). "Flash Chromatography Guide: Theory and Practice." Teledyne ISCO Technical Resources.

-

Reich, H. J. (2023). "Chromatography Tips and Tricks." University of Wisconsin-Madison Chemistry (Not Voodoo).

-

Li, J.; et al. (2013). "HPLC Determination of Chlorophenols...". Asian Journal of Chemistry. (Demonstrates phenolic acidity/separation principles).

Sources

Technical Support Guide: Solubility & Handling of 2-Chlorophenyl 3-bromo-4-methylbenzoate in Ethanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Challenge: You are encountering solubility difficulties with 2-Chlorophenyl 3-bromo-4-methylbenzoate in Ethanol . This is a predictable thermodynamic hurdle governed by the mismatch between the solute's high lipophilicity and the solvent's polarity.

Molecular Analysis:

-

Solute: A highly lipophilic diaryl ester. The presence of heavy halogens (Bromine on the acid ring, Chlorine on the phenol ring) significantly increases the partition coefficient (LogP) and crystal lattice energy.

-

Solvent: Ethanol (Polar protic, Dielectric constant

). -

The Conflict: Ethanol is a hydrogen-bond donor. Your target molecule lacks strong H-bond acceptors and is dominated by hydrophobic aromatic interactions (

stacking). Consequently, ethanol acts as an anti-solvent at room temperature.

Critical Warning - Chemical Stability: Unlike simple alkyl esters, phenyl esters are activated electrophiles . The 2-chlorophenoxide group is a viable leaving group. Prolonged heating in ethanol (a nucleophile) risks transesterification , converting your product into Ethyl 3-bromo-4-methylbenzoate and releasing 2-chlorophenol.

Diagnostic Workflow

Use this decision tree to identify the specific nature of your solubility failure.

Figure 1: Diagnostic logic for troubleshooting solubility and stability issues.

Technical Troubleshooting (Q&A)

Issue 1: "The solid simply won't dissolve at Room Temperature."

The Science: This is a classic "Like Dissolves Like" failure. Your molecule is essentially a "brick" of hydrophobicity. Ethanol is too polar to overcome the crystal lattice energy of the halogenated benzoate without thermal assistance.

Corrective Action:

-

For Stock Solutions: Do not use pure ethanol. Use a primary carrier solvent like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or DMSO . You can then dilute with ethanol if necessary, but keep the organic carrier >20% v/v.

-

For Recrystallization: You must heat the ethanol to near reflux (78°C) to achieve saturation. If it remains insoluble at reflux, you need a more lipophilic co-solvent (see Protocol A).

Issue 2: "The compound formed an oil at the bottom instead of crystals."

The Science: This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] It occurs when the melting point of the solvated solute drops below the boiling point of the solvent mixture. The system finds it energetically more favorable to separate into a solute-rich liquid phase (the oil) rather than organize into a crystal lattice.[2]

Corrective Action:

-

Re-heat the mixture until the oil redissolves (clear solution).

-

Add a Seed Crystal: This provides a template for the lattice, bypassing the high energy barrier of nucleation.

-

Slow Down: Rapid cooling traps impurities and promotes oiling. Wrap the flask in foil/cotton to cool slowly.

-

Agitation: Vigorous stirring can sometimes break the oil droplets and induce crystallization, but seeding is superior.

Issue 3: "I see a new spot on TLC or a new peak on HPLC after heating."

The Science: You have likely triggered ethanolysis .

-

Reaction: this compound + Ethanol

Ethyl 3-bromo-4-methylbenzoate + 2-Chlorophenol. -

Mechanism: The 2-chlorophenoxide is a stabilized leaving group (due to the electron-withdrawing Cl atom). Ethanol acts as a nucleophile attacking the carbonyl carbon.

Corrective Action:

-

Stop Heating.

-

Switch Solvents: If you need high heat for recrystallization, switch to a non-nucleophilic solvent like Toluene , Heptane/Ethyl Acetate , or Acetonitrile .

-

Check pH: Ensure the solution is neutral. Even trace acid or base will catalyze this transesterification rapidly.

Optimization Protocols

Protocol A: The "Solvent Swap" (For Recrystallization)

Use this if pure ethanol fails to dissolve the solid even at reflux.

-

Dissolution: Place 1.0 g of the solid in a flask. Add the minimum amount of DCM or Acetone required to dissolve it at Room Temperature (e.g., 2-5 mL).

-

Heating: Warm the solution slightly (40°C).

-

Titration: Slowly add hot Ethanol (the anti-solvent) dropwise while stirring.

-

The Cloud Point: Continue adding Ethanol until a persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of the primary solvent (DCM/Acetone) to clear the solution.

-

Crystallization: Allow to cool slowly to RT, then to 4°C.

Protocol B: Solubility Data & Solvent Selection

Reference this table to select a better solvent system.

| Solvent | Polarity (Dielectric | Solubility Prediction | Risk Factor |

| Ethanol | 24.5 | Poor (RT) / Moderate (Hot) | High (Transesterification) |

| Methanol | 33.0 | Very Poor | High (Transesterification) |

| DCM | 8.9 | Excellent | Low (Boils at 40°C) |

| Ethyl Acetate | 6.0 | Good | Low (Stable ester) |

| Toluene | 2.4 | Moderate/Good | Low (Best for recrystallization) |

| Acetonitrile | 37.5 | Poor (RT) / Good (Hot) | Low (Non-nucleophilic) |

References

-

PubChem. Methyl 4-[(2-chlorophenyl)methyl]benzoate (Compound Summary). National Library of Medicine. [Link]

-

Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. [Link][3]

-

Master Organic Chemistry. Transesterification: Mechanism and Conditions. [Link]

-

Royal Society of Chemistry (RSC). Transesterification mediated by metal oxides under neutral conditions. (Demonstrates reactivity of benzoate esters). [Link]

Sources

Technical Support: Halogenated Benzoate Ester Stability

Topic: Prevention of Hydrolysis in Halogenated Benzoate Esters

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Diagnostic Hub: The Triage

Start here if you are currently experiencing yield loss or degradation.

Symptoms:

-

Yield Loss: Crude mass is significantly lower than theoretical after aqueous workup.

-

Appearance of Acid: LC-MS or NMR (

H) shows a new peak corresponding to the benzoic acid parent (often shifting downfield in NMR due to loss of the alkyl group). -

Transesterification: Unexpected ethyl/methyl ester peaks appearing when using alcoholic solvents.

Immediate Action Plan:

| Symptom | Likely Cause | Immediate Fix |

| Product vanished after NaOH wash | Alkaline Hydrolysis | STOP. Do not use NaOH/KOH. Switch to cold 5% |

| Degradation in Autosampler | Solvent/pH Incompatibility | Remove water/methanol from LC vials. Switch to Acetonitrile (ACN). Keep tray at 4°C. |

| Unexpected Methyl Ester | Transesterification | Avoid MeOH in workup/quenching. Use |

The Mechanism: Why Halogens Destabilize Esters

To prevent hydrolysis, you must understand the Electronic Activation driving it. Benzoate esters are generally stable, but halogen substituents (F, Cl, Br, I) fundamentally alter the reactivity of the carbonyl carbon.

The Hammett Effect

The rate of alkaline hydrolysis for benzoate esters follows the Hammett Equation :

-

(Reaction Constant): For alkaline hydrolysis of benzoates,

-

(Substituent Constant): Halogens have positive

The Chemical Consequence:

Halogens withdraw electron density from the benzene ring (Inductive Effect,

-

Nucleophilic Attack: The carbonyl becomes a "magnet" for nucleophiles like hydroxide (

). -

Transition State: The EWG stabilizes the negatively charged tetrahedral intermediate, lowering the activation energy for hydrolysis.

Visualizing the Electronic Hazard:

Figure 1: Comparison of electronic density. Halogens increase the electrophilicity of the carbonyl carbon, significantly accelerating nucleophilic attack by bases.

Troubleshooting Scenarios (Q&A)

Scenario A: The "Disappearing Product" During Extraction

User Question: "I synthesized 2,4-dichlorobenzoate. The reaction looked complete by TLC, but after washing with 1N NaOH to remove excess acid, my yield was only 20%. Where did it go?"

Technical Diagnosis: You performed an in situ saponification. 2,4-dichlorobenzoate is electronically activated. 1N NaOH (pH ~14) is too aggressive. The hydroxide ion attacked your ester faster than it neutralized the acid impurity.

Corrective Protocol:

-

Avoid Strong Bases: Never use NaOH or KOH for halogenated esters.

-

Use "Salting Out" Buffers:

-

Option 1 (Mild): Saturated

(pH ~8.5). Even this can be risky for highly fluorinated esters (e.g., pentafluorophenyl esters). -

Option 2 (Safest): 0.5 M Phosphate Buffer (pH 6.0–7.0). This neutralizes strong mineral acids without generating a high concentration of nucleophilic hydroxide.

-

-

Temperature Control: Perform all washes at 0°C (Ice Bath) . Reaction rates drop ~50% for every 10°C decrease.

Scenario B: The "Ghost Methyl Ester"

User Question: "I am making an isopropyl ester. I quenched the reaction with Methanol and now I see a methyl ester impurity in my LC-MS."

Technical Diagnosis: Transesterification.[4][5] Benzoate esters undergo alkoxy exchange in the presence of alcohols, catalyzed by trace acid or base. Since methanol is small and nucleophilic, it readily displaces the isopropyl group.

Corrective Protocol:

-

Quench Correctly: Do not quench with an alcohol different from your ester group. Use water or the specific alcohol matching your ester (Isopropanol in this case).

-

Solvent Selection: If you must use an alcohol solvent, it must match the ester alkyl group (e.g., use EtOH for ethyl esters).

Standard Operating Procedures (SOPs)

Protocol 1: "Safe-Workup" for Labile Halogenated Esters

Use this workflow for any benzoate with F, Cl, or Br substituents, especially at ortho/para positions.

Materials:

-

Ice bath

-

Saturated NaCl (Brine)[6]

-

Phosphate Buffer (pH 7) OR Saturated

-

Extraction Solvent (EtOAc or DCM)

Step-by-Step:

-

Cool Down: Place the reaction vessel in an ice bath (0°C) before quenching.

-

Dilute: Add the organic extraction solvent before adding any aqueous phase.

-

The "Flash Wash":

-

Add cold buffer/bicarbonate.

-

Shake vigorously for only 15–20 seconds. (Do not let layers sit).

-

Immediately drain the organic layer.

-

-

Brine Lock: Immediately wash the organic layer with saturated brine .

-

Why? This removes residual water and "salts out" the organic product, pushing it back into the organic phase.

-

-

Dry: Use anhydrous

(Sodium Sulfate).[6] Avoid

Protocol 2: Rapid Stability Screen (LC-MS)

Validate stability before starting a large-scale batch.

-

Prepare a 1 mg/mL stock of your ester in Acetonitrile (ACN).

-

Test A (Acidic): Mix 100 µL stock + 900 µL 0.1% Formic Acid in Water.

-

Test B (Basic): Mix 100 µL stock + 900 µL 10mM Ammonium Bicarbonate (pH ~8).

-

Incubate: 1 hour at Room Temp.

-

Analyze: Inject on LC-MS.

-

Result: If Test B shows >5% acid formation, mark compound as "Base Labile." Use Protocol 1 exclusively.

-

Decision Logic for Workup

Use this flow to determine the safe handling of your specific ester.

Figure 2: Decision tree for selecting aqueous wash conditions based on ester reactivity.

References

-

Hammett Equation & Substituent Constants

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

Source:

-

Workup & Hydrolysis Prevention

- BenchChem Technical Guides. (2024).

-

Source:

-

Transesterification Mechanisms

-

Ester Stability Data

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pleiades.online [pleiades.online]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-Methylbenzoic Acid Derivatives

Senior Application Scientist Note: Welcome to the technical support hub for the 3-bromo-4-methylbenzoic acid scaffold. This intermediate presents a classic "ortho-effect" challenge in medicinal chemistry: the C3-bromine is sterically crowded by the C4-methyl group, while the C1-carboxylic acid offers a distinct, orthogonal handle. The protocols below are designed to navigate these sterics and solubilities, moving beyond "textbook" conditions to field-proven, high-yield methodologies.

Module 1: The Bromine Handle (Suzuki-Miyaura Coupling)

The Challenge: The primary failure mode in coupling at the C3 position is incomplete oxidative addition . The ortho-methyl group at C4 creates significant steric bulk, preventing standard catalysts (like Pd(PPh₃)₄) from effectively engaging the C-Br bond.

Optimized Protocol: Sterically Demanding Cross-Coupling

Objective: High-yield coupling of aryl boronic acids to the C3-position without debromination or homocoupling side reactions.

Recommended System:

-

Catalyst: XPhos Pd G2 (2nd Generation Precatalyst) or Pd(OAc)₂ + SPhos (1:2 ratio).

-

Why? Dialkylbiaryl phosphine ligands (Buchwald ligands) are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), specifically designed for ortho-substituted substrates.

-

-

Base: K₃PO₄ (3.0 equiv).

-

Why? Stronger bases like hydroxides can cause protodeboronation of the boronic acid partner. Phosphate offers the ideal pKa balance.

-

-

Solvent: 1,4-Dioxane : Water (4:1 v/v).

-

Why? The water cosolvent is critical for dissolving the inorganic base and activating the boronate species.

-

Step-by-Step Methodology:

-

Charge: In a reaction vial, add 3-bromo-4-methylbenzoic acid (or its ester) (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add XPhos Pd G2 (0.02 equiv / 2 mol%).

-

Inertion: Seal the vial and purge with N₂/Ar for 5 minutes. Oxygen is the enemy of active Pd(0).

-

Solvent: Inject degassed Dioxane/Water mixture (concentration 0.2 M).

-

Reaction: Heat to 80–100 °C for 2–4 hours.

-

Workup: Acidify carefully to pH 3 (if using free acid) to precipitate the product, or standard EtOAc extraction for esters.

Visualizing the Steric Bottleneck

Caption: The catalytic cycle highlights Oxidative Addition as the critical step hindered by the C4-methyl group, requiring electron-rich bulky ligands (L) to overcome the energy barrier.

Module 2: The Acid Handle (Amidation & Esterification)

The Challenge: The electron-withdrawing bromine at C3 increases the acidity of the carboxylic acid but also deactivates the ring slightly towards electrophilic attack. The main issue users encounter is solubility and "dirty" coupling when using carbodiimides (DCC).

Troubleshooting Guide: Amide Coupling

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of the zwitterionic acid intermediate. | Switch solvent to DMF or DMAc . Avoid DCM/Ether. |

| Insoluble Precipitate | Formation of DCU urea (if using DCC). | STOP using DCC. Switch to EDC/HCl (water soluble urea) or HATU. |

| Epimerization | Not applicable (achiral), but over-activation can lead to side products. | Use T3P (Propylphosphonic anhydride) for milder, cleaner activation if HATU fails. |

| Sticky/Oily Product | Residual DIPEA/DMF. | Perform an aqueous wash with 10% LiCl (removes DMF) followed by 1M HCl wash. |

Protocol: Acid Chloride Activation (The Robust Method)

For difficult amines (anilines) or scale-up where HATU is too expensive.

-

Suspend 3-bromo-4-methylbenzoic acid (1.0 equiv) in anhydrous DCM (or Toluene).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C.

-

Catalyze with 1 drop of DMF . Bubbling indicates active Vilsmeier-Haack intermediate formation.

-

Stir at room temperature for 2 hours until clear (acid chloride formed).

-

Concentrate to remove excess oxalyl chloride (critical to avoid side reactions).

-

Redissolve in DCM and add the Amine (1.1 equiv) + Et₃N (2.0 equiv).

Module 3: The Methyl Handle (Benzylic Functionalization)

The Challenge: Functionalizing the C4-methyl group transforms the molecule into a benzylic electrophile. The risk here is ring bromination (electrophilic substitution) vs. benzylic bromination (radical substitution).

FAQ: Benzylic Bromination

Q: Can I brominate the methyl group without protecting the acid? A: Yes, but it is risky. The free acid can interfere with radical propagators. Recommendation: Convert to the Methyl Ester first.

Q: How do I ensure reaction at the methyl group and not the ring? A: You must control the mechanism.

-

Ring Bromination: Occurs with Br₂/FeBr₃ (Lewis Acid pathway). Avoid.

-

Benzylic Bromination: Occurs with NBS/AIBN (Radical pathway).[1][2] Use.

Protocol: Radical Bromination (Wohl-Ziegler)

-

Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.

-

Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

-

Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv).

-

Conditions: Reflux (80 °C) for 4–6 hours. Light irradiation can substitute for AIBN.

-

Purification: Filter off succinimide byproduct. The filtrate contains the benzylic bromide.

References

-

Suzuki Coupling of Sterically Hindered Substrates

- Title: "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids."

- Source: Royal Society of Chemistry (Org. Biomol. Chem.)

-

URL: [Link]

-

Buchwald Ligand Efficacy

- Title: "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls."

- Source: American Chemical Society (Org. Lett.)

-

URL: [Link]

-

Amide Coupling Optimization

- Title: "Process optimization for acid-amine coupling: a c

- Source: Current Chemistry Letters

-

URL: [Link]

-

Benzylic Bromination Mechanics

- Title: "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry."

- Source: Master Organic Chemistry

-

URL: [Link]

Sources

troubleshooting low purity in benzoate ester synthesis

Welcome to the technical support resource for benzoate ester synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for their ester products. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues and implement robust solutions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in a Fischer esterification of benzoic acid?

The primary reason for low yields is the reversible nature of the reaction.[1][2] The esterification of a carboxylic acid with an alcohol produces an ester and water. This reaction exists in equilibrium. If the water is not removed, it can hydrolyze the ester product back into the starting materials, thus lowering the final yield.[3] To achieve high conversion, the equilibrium must be shifted toward the products.

Q2: How much excess alcohol is typically needed?

Using a large excess of the alcohol is a common strategy to drive the reaction forward, based on Le Chatelier's principle.[4][5] While a 1:1 molar ratio might only yield about 67% of the ester at equilibrium, a four-fold molar excess of the alcohol can increase the theoretical yield to approximately 95%.[2] In many lab-scale preparations, the alcohol (especially simple ones like methanol or ethanol) is used as the solvent to maximize this effect.[6]

Q3: Can I use any strong acid as a catalyst?

While many strong Brønsted acids can catalyze the reaction, the most common and effective are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or certain metal complexes, are also used as they can be easily filtered out, simplifying the work-up process.[7][8]

Q4: My starting benzoic acid is not very pure. Does this matter?

Absolutely. The purity of your starting materials directly impacts the purity of your final product. Impurities in the initial benzoic acid can lead to the formation of unwanted byproducts. It is often necessary to purify crude benzoic acid, for example by recrystallization or distillation, before its use in synthesis to achieve a high-purity final product.[9][10]

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems encountered during the synthesis and purification of benzoate esters.

Issue 1: My crude product is contaminated with a significant amount of unreacted benzoic acid.

Q: Analysis of my reaction mixture (TLC, NMR) shows a large amount of my starting benzoic acid remains, even after a long reaction time. What went wrong?

A: This is a classic equilibrium problem. The reaction has either not proceeded far enough to the right, or the work-up procedure was insufficient to remove the unreacted acid.

Causality & Solution:

-

Inefficient Water Removal: The presence of water, a reaction byproduct, shifts the equilibrium back towards the starting materials.[4]

-

Insufficient Alcohol: The molar ratio of alcohol to carboxylic acid was too low to effectively shift the equilibrium.

-

Solution: Increase the excess of the alcohol. If practical, use the alcohol as the reaction solvent. A 10-fold excess can push yields towards 97%.[1]

-

-

Ineffective Post-Reaction Wash: Unreacted benzoic acid is acidic and must be removed from the organic product.

-

Solution: During the aqueous work-up, wash the organic layer containing your ester with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[13][14] This deprotonates the unreacted benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous layer and can be easily separated. You can later re-acidify this aqueous layer to recover the unreacted benzoic acid if desired.[13]

-

Issue 2: My final product is contaminated with byproducts.

Q: My purified product shows extra peaks in the GC/MS or NMR that don't correspond to the starting materials or the desired ester. What are they?

A: Unwanted side reactions can occur, especially under harsh conditions (e.g., high temperatures).

Causality & Solution:

-

Ether Formation: When using certain alcohols, particularly benzyl alcohol, a common side reaction is the acid-catalyzed self-condensation of the alcohol to form an ether (e.g., dibenzyl ether).[15] This byproduct often has a boiling point close to the product ester, making it difficult to separate by distillation.

-

Solution: Optimize the reaction temperature and catalyst concentration. Use just enough heat to ensure a reasonable reaction rate without promoting side reactions. Consider using a milder catalyst.

-

-

Reactions with Impurities: Impurities in the starting materials or solvent can lead to unexpected byproducts.

Table 1: Common Acid Catalysts for Fischer Esterification

| Catalyst | Type | Typical Loading | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Homogeneous, Liquid | 1-5 mol% | Inexpensive, highly effective.[1] | Corrosive, difficult to remove, can cause charring at high temperatures.[8] |

| p-Toluenesulfonic Acid (PTSA) | Homogeneous, Solid | 1-5 mol% | Solid, easier to handle than H₂SO₄, effective. | Must be removed during work-up. |

| Amberlyst-15 | Heterogeneous, Solid | By weight | Easily removed by filtration, reusable, simplifies purification.[7] | May have lower activity than homogeneous catalysts. |

| Zirconocene Triflate | Homogeneous, Metal-based | 1-2 mol% | Can be highly active and moisture-tolerant.[15][17] | More expensive, potential for metal contamination. |

Key Experimental Protocols

Protocol 1: General Fischer Esterification of Benzoic Acid with Methanol

This protocol details the synthesis of methyl benzoate.

-

Setup: To a 100 mL round-bottom flask, add 8.0 g of pure benzoic acid and 25 mL of methanol.[2]

-

Catalyst Addition: While swirling the flask, carefully add 3.0 mL of concentrated sulfuric acid.

-

Reflux: Add a couple of boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Let the reaction reflux for 30-60 minutes.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzoic acid spot has mostly disappeared.

Protocol 2: Aqueous Work-up and Purification

This protocol describes the purification of the crude ester from Protocol 1.

-

Quenching: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 75 mL of water.[2]

-

Extraction: Add 50 mL of an organic solvent like dichloromethane or diethyl ether to the separatory funnel to extract the methyl benzoate. Stopper the funnel, invert, and vent frequently to release any pressure. Shake well and allow the layers to separate.

-

Acid Removal: Drain the bottom organic layer. Wash this organic layer with 25 mL of water, followed by two separate 25 mL portions of 0.6 M sodium bicarbonate solution to remove all acidic components.[13] Caution: CO₂ gas will be evolved; vent the funnel often.[2]

-

Final Wash & Drying: Wash the organic layer one final time with 25 mL of saturated sodium chloride (brine) solution to aid in removing dissolved water. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent by gravity filtration. Remove the solvent using a rotary evaporator.

-

Final Purification: The resulting crude ester can be further purified by simple distillation to yield pure methyl benzoate.[13]

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for effective troubleshooting. The Fischer esterification proceeds via a series of equilibrium steps involving nucleophilic acyl substitution.

Fischer Esterification Mechanism

Caption: A logical workflow for troubleshooting low purity issues.

References

-

Martins, P. F., et al. (2021). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Available at: [Link]

-

IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. Available at: [Link]

-

Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA. Available at: [Link]

-

Sciencemadness.org. (2012). Catalysts for Fischer Esterification. Available at: [Link]

- Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Unknown. (n.d.). Lab5 procedure esterification. Available at: [Link]

-

Qin, T., et al. (2018). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. Available at: [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available at: [Link]

-

Unknown. (n.d.). Handout Esterification and Acetalization. Available at: [Link]

-

LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Available at: [Link]

-

Walsh Medical Media. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Available at: [Link]

-

RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Available at: [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available at: [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

- Google Patents. (2015). EP2952237A1 - Method for purification of benzoic acid.

-

ResearchGate. (n.d.). The effect of water on the esterification reaction. Available at: [Link]

-

Quora. (2017). What are the modifications to improve the purity of ester? Available at: [Link]

- Google Patents. (2012). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.

-

Organic Syntheses. (1922). Benzyl Benzoate. Available at: [Link]

-

Studylib. (2002). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

-

JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at: [Link]

-